molecular formula C25H32O6 B1146664 9NI3N51Lfa CAS No. 85234-63-5

9NI3N51Lfa

Katalognummer B1146664
CAS-Nummer: 85234-63-5
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: UHEOYIKQUMWUPY-KWVAZRHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Budesonide synthesis involves several steps, including acetalization, which is crucial for forming its epimeric mixture of 22R and 22S. A study highlighted the stereoselectivity of acetalization in Budesonide synthesis, showing that under specific conditions, a product containing a higher ratio of 22R to 22S can be achieved, indicating the complex synthesis process and the potential for creating analogs like 21-Dehydro Budesonide through modification of synthesis steps (Wang Dong-hua, 2005).

Molecular Structure Analysis

Budesonide's molecular structure features two hydroxyl sites that are potential sites for sulfate conjugation. Mass spectrometry analysis indicates the formation of a monosulfated budesonide product, with sulfation likely occurring at the 21-hydroxyl group. This specific sulfation and the molecular structure's responsiveness to enzymatic actions hint at the structural complexity and reactivity of analogs like 21-Dehydro Budesonide (Connie A. Meloche et al., 2002).

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics and Metabolism:

    • Budesonide is metabolized by human cytosolic sulfotransferases, particularly by dehydroepiandrosterone-sulfotransferase (DHEA-ST), with the 22R epimer showing a greater rate of sulfation activity than the 22S epimer. This metabolism might be significant for its systemic use as an anti-inflammatory agent (Meloche et al., 2002).
    • Studies on budesonide's metabolism in the liver of rats, mice, and humans showed that the two C-22 epimers of budesonide produced different metabolites due to substrate-selective oxidation (Edsbäcker et al., 1987).
  • Therapeutic Applications:

    • Budesonide is widely used in the treatment of asthma, allergic reactions, rhinitis, and inflammatory bowel disease. It exhibits a high ratio of topical to systemic activity due to extensive first-pass metabolism (Meloche et al., 2002).
    • It has been studied for its potential in chemoprevention, showing the ability to prevent lung tumors in mice and affect biomarkers related to cancer progression (Pereira et al., 2002).
  • Diagnostic and Drug Testing Applications:

    • A sensitive radioimmunoassay for the measurement of budesonide in unextracted plasma has been developed, highlighting its application in pharmacological and clinical studies (Aherne et al., 1982).
    • Discrimination of prohibited oral use from authorized inhaled treatment in sports is also a significant application. Differentiating between oral and inhaled administrations is crucial in sports doping control (Matabosch et al., 2013).
  • Drug Delivery and Formulation Studies:

    • Studies on the quantification and determination of epimers of budesonide in human plasma are significant for understanding its pharmacokinetics and for developing drug formulations (Li et al., 1996).
    • The development of budesonide conjugates to improve its water solubility and anti-inflammatory activity is an area of active research (Yan et al., 2019).

Wirkmechanismus

Target of Action

21-Dehydro Budesonide, a derivative of Budesonide, primarily targets the glucocorticoid receptors . These receptors are found in various cells in the body and play a crucial role in regulating immune responses and inflammation .

Mode of Action

21-Dehydro Budesonide acts as an agonist to the glucocorticoid receptors . Upon binding, it triggers changes in gene expression that lead to multiple downstream effects over hours to days . This results in decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to inhibit the activity of multiple immune-inflammatory and structural cells involved in disease pathobiology . In a more physiological 3D environment, it has been shown to drive cells towards a general metabolic reprogramming involving protein, lipid, and energy metabolism .

Pharmacokinetics

21-Dehydro Budesonide exhibits a high degree of metabolism. It is extensively metabolized (>90%) in the liver by CYP3A4 to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . These metabolites have negligible glucocorticoid activity compared to the parent compound . The systemic availability of Budesonide is 10.7% after oral administration and 72.8% after inhalation .

Result of Action

The molecular and cellular effects of 21-Dehydro Budesonide’s action are diverse. It has been shown to reduce the mesenchymal invasive/migrating features of pancreatic ductal adenocarcinoma (PDAC) cells without affecting proliferation or survival in 2D culture settings . In a more physiological 3D environment, it strongly reduces PDAC cell proliferation . It also promotes airway epithelial barrier integrity following double-stranded RNA challenge .

Action Environment

The action, efficacy, and stability of 21-Dehydro Budesonide can be influenced by environmental factors. For instance, the 3D environment sensitizes pancreatic cancer cells to the anti-proliferative effect of budesonide by reprogramming energy metabolism . Furthermore, environmental exposure of budesonide resulting from patient use is expected to be negligible due to its extensive metabolism .

Safety and Hazards

When handling 21-Dehydro Budesonide, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

It is known that Budesonide, the parent compound, is metabolized by CYP3A to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . The glucocorticoid activity of these metabolites is negligible (1/100) in relation to that of the parent compound .

Cellular Effects

Budesonide, the parent compound, has been shown to have anti-proliferative effects on pancreatic cancer cells . It was found that in a more physiological 3D environment, low nanomolar concentrations of budesonide strongly reduced PDAC cell proliferation .

Molecular Mechanism

Budesonide, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Budesonide, the parent compound, has been shown to have anti-proliferative effects on pancreatic cancer cells in 3D conditions, in vitro .

Dosage Effects in Animal Models

Budesonide, the parent compound, has been used in various dosages in animal models for the treatment of chronic enteropathy .

Metabolic Pathways

Budesonide, the parent compound, is known to be metabolized by CYP3A to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone .

Transport and Distribution

Budesonide, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Budesonide, the parent compound, is known to localize within subcellular compartments .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 21-Dehydro Budesonide involves the conversion of Budesonide to 21-Dehydro Budesonide through a series of chemical reactions.", "Starting Materials": [ "Budesonide", "Pyridine", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Budesonide is dissolved in pyridine and methanol.", "Sodium hydroxide is added to the solution to form the sodium salt of Budesonide.", "Acetic anhydride is added to the solution to form the acetyl derivative of Budesonide.", "The solution is heated and stirred to complete the reaction.", "The solution is cooled and hydrochloric acid is added to the solution to form the hydrochloride salt of the acetyl derivative of Budesonide.", "The solution is extracted with diethyl ether to obtain 21-Dehydro Budesonide as a solid product." ] }

CAS-Nummer

85234-63-5

Molekularformel

C25H32O6

Molekulargewicht

428.5 g/mol

IUPAC-Name

2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde

InChI

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,13,16-18,20-22,28H,4-7,11-12H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1

InChI-Schlüssel

UHEOYIKQUMWUPY-KWVAZRHASA-N

Isomerische SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C=O)C)O)C

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C

Kanonische SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C

Synonyme

(11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al;  Budesonide Impurity D (EP)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.